molecular formula C21H20N6OS2 B3501923 N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide

N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide

Cat. No. B3501923
M. Wt: 436.6 g/mol
InChI Key: WCFGQMXFIMZSQQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of such compounds often involves reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of the compound involves a five-membered triazole ring fused with a six-membered thiadiazine ring . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . 1 H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their molecular structure and the nature of substituents on the phenyl ring . The dipole moment determines the magnitude of the expected NLO coefficient which is greater in the excited state than it is in the ground state due to surrounding influencing media such as solvents, difference in energies .

Mechanism of Action

The mechanism of action of such compounds is often related to their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Safety and Hazards

The safety and hazards of such compounds are often related to their cytotoxic activity . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Future Directions

The future directions in the research of such compounds often involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention .

properties

IUPAC Name

N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS2/c1-4-17-24-25-21-27(17)26-19(30-21)14-10-9-13(3)16(11-14)22-20(29)23-18(28)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3,(H2,22,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFGQMXFIMZSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide

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